molecular formula C11H11F3N2 B12067024 6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

Cat. No.: B12067024
M. Wt: 228.21 g/mol
InChI Key: PIKSPELCLNHEPQ-UHFFFAOYSA-N
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Description

6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 6 and a trifluoropropyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and 3,3,3-trifluoropropyl bromide.

    Cyclization: The o-phenylenediamine undergoes cyclization with a suitable carboxylic acid derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated at the 2-position using 3,3,3-trifluoropropyl bromide under basic conditions to introduce the trifluoropropyl group.

    Methylation: Finally, the compound is methylated at the 6-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(trifluoromethyl)benzimidazole
  • 6-Methyl-2-(2,2,2-trifluoroethyl)benzimidazole
  • 6-Methyl-2-(3,3,3-trifluoropropyl)quinoline

Uniqueness

6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is unique due to the presence of the trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where these properties can enhance the efficacy and bioavailability of therapeutic agents.

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

6-methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

InChI

InChI=1S/C11H11F3N2/c1-7-2-3-8-9(6-7)16-10(15-8)4-5-11(12,13)14/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

PIKSPELCLNHEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC(F)(F)F

Origin of Product

United States

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